2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid
Overview
Description
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be used in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may be involved in peptide synthesis or modification pathways
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol
Result of Action
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may have effects related to peptide synthesis or modification
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature This suggests that light, moisture, and temperature may affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the acetic acid derivative: The protected amine is then reacted with a suitable acetic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amines and deprotected derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of amine groups in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
- 2-(4-(2-((Tert-butoxycarbonyl)amino)phenyl)acetic acid
- 2-(4-(2-((Tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
- 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)propanoic acid
Uniqueness: 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is unique due to its specific structure that combines the Boc-protected amine with an acetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines .
Properties
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJXERAGOFHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-14-6 | |
Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.